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molecular formula C7H7F2NO2S B1428493 3,5-Difluoro-4-methylbenzenesulfonamide CAS No. 1239964-24-9

3,5-Difluoro-4-methylbenzenesulfonamide

Cat. No. B1428493
M. Wt: 207.2 g/mol
InChI Key: CXOGITGNXTXMMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08785488B2

Procedure details

A mixture of 3,5-difluoro-4-methylbenzenesulfonamide (1.237 g, 6 mmol), N-bromosuccinimide (1.4 g, 1.3 eq) and benzoyl peroxide (87 mg, 0.1 eq) in carbon tetrachloride (24 mL) was heated to reflux for 6 h under a halogen light. After the reaction was determined to be complete by GC-MS, the mixture was concentrated and purified by column chromatography (silica, EtOAc-hexane, 1:4 to 4:1) to give the title compound (524 mg). 1H NMR (400 MHz, CD3OD) δ 7.75 (d, 2H), 4.83 (s, 3H); GC-MS (ES) m/z 285 (M), 287 (M+2).
Quantity
1.237 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
87 mg
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([S:10]([NH2:13])(=[O:12])=[O:11])[CH:5]=[C:6]([F:9])[C:7]=1[CH3:8].[Br:14]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:14][CH2:8][C:7]1[C:2]([F:1])=[CH:3][C:4]([S:10]([NH2:13])(=[O:11])=[O:12])=[CH:5][C:6]=1[F:9]

Inputs

Step One
Name
Quantity
1.237 g
Type
reactant
Smiles
FC=1C=C(C=C(C1C)F)S(=O)(=O)N
Name
Quantity
1.4 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
87 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
24 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 h under a halogen light
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (silica, EtOAc-hexane, 1:4 to 4:1)

Outcomes

Product
Name
Type
product
Smiles
BrCC1=C(C=C(C=C1F)S(=O)(=O)N)F
Measurements
Type Value Analysis
AMOUNT: MASS 524 mg
YIELD: CALCULATEDPERCENTYIELD 30.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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